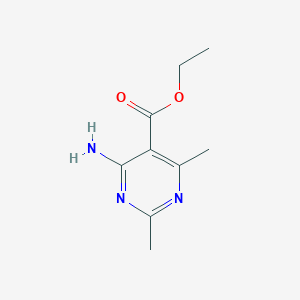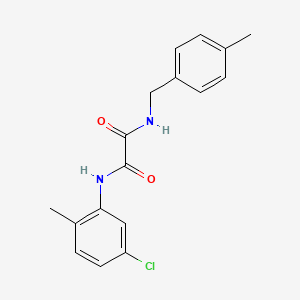
N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as ACR-16, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. ACR-16 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been found to be effective in treating a range of neurological and psychiatric disorders.
作用机制
The mechanism of action of ACR-16 involves its binding to the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. ACR-16 binds to the receptor with high affinity and activates it, leading to the influx of calcium ions into the cell. This calcium influx triggers a series of intracellular signaling pathways that ultimately result in the enhancement of synaptic transmission and plasticity. ACR-16 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACR-16 are primarily mediated by its activation of the alpha7 nicotinic acetylcholine receptor. ACR-16 has been shown to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD by improving attention, memory, and learning. ACR-16 has also been found to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis. Additionally, ACR-16 has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as an antidepressant or anxiolytic agent.
实验室实验的优点和局限性
One advantage of using ACR-16 in lab experiments is its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to study the effects of alpha7 receptor activation on synaptic transmission and plasticity with a high degree of specificity. Additionally, ACR-16 has been found to be well-tolerated in animal models, with no significant adverse effects reported at therapeutic doses.
One limitation of using ACR-16 in lab experiments is its relatively short half-life, which may limit its efficacy in vivo. Additionally, the synthesis of ACR-16 is relatively complex and requires specialized equipment and expertise, which may make it difficult for some researchers to obtain and work with.
未来方向
There are several future directions for research on ACR-16. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ACR-16 has neuroprotective and anti-inflammatory effects that may be useful in slowing or preventing the progression of these diseases.
Another area of interest is the role of ACR-16 in modulating synaptic plasticity and learning and memory. Further research is needed to elucidate the mechanisms underlying these effects and to determine whether ACR-16 may have potential as a cognitive enhancer.
Finally, there is growing interest in the use of ACR-16 as an alternative to traditional antidepressant and anxiolytic medications. Studies have shown that ACR-16 has anxiolytic and antidepressant-like effects in animal models, and further research is needed to determine whether these effects translate to humans.
In conclusion, ACR-16 is a promising compound with a range of potential therapeutic applications. Its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor make it an attractive target for research on neurological and psychiatric disorders. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications.
合成方法
The synthesis method for ACR-16 involves the reaction of 5-chloro-2-methylphenyl isocyanate with 4-methylbenzylamine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is typically carried out under reflux conditions, and the resulting product is purified using column chromatography or recrystallization. The yield of ACR-16 can be improved by optimizing the reaction conditions and using high-purity starting materials.
科学研究应用
ACR-16 has been the subject of extensive scientific research, with a focus on its potential use as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that ACR-16 is a potent agonist of the alpha7 nicotinic acetylcholine receptor, which plays a key role in modulating synaptic transmission and plasticity in the brain. ACR-16 has been found to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, ACR-16 has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-6-13(7-4-11)10-19-16(21)17(22)20-15-9-14(18)8-5-12(15)2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPKBPSRKBLCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)
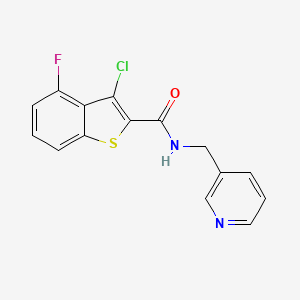
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)
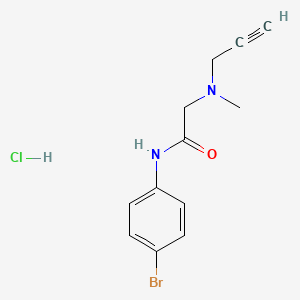

![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
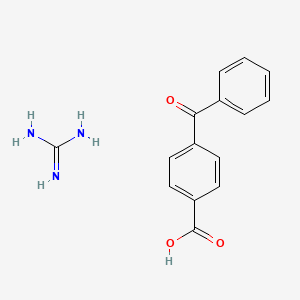
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)
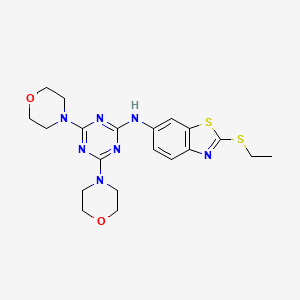
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)

